Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorobenzyl group, a dihydropyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.
Formation of the Benzoate Ester: The final step involves esterification, where the carboxylic acid group of the intermediate reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s ability to bind to certain enzymes or receptors, while the dihydropyridine ring can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure but lacks the fluorine atom.
Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the fluorine atom in Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to its non-fluorinated analogs and can lead to different biological activities and applications.
Properties
IUPAC Name |
methyl 4-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQSFAIETJXVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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